molecular formula C11H10F3N3O2 B2675585 ethyl1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate CAS No. 2309463-07-6

ethyl1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Cat. No.: B2675585
CAS No.: 2309463-07-6
M. Wt: 273.215
InChI Key: GPZCSVFDIFYEIR-UHFFFAOYSA-N
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Description

Ethyl1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. The presence of the trifluoromethyl group and the carboxylate ester makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with trifluoroacetic anhydride, followed by cyclization with hydrazine hydrate to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is unique due to its fused pyrazole-pyridine structure, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 1-methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-3-19-10(18)6-4-8-7(5-15-17(8)2)16-9(6)11(12,13)14/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZCSVFDIFYEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=NN2C)N=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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